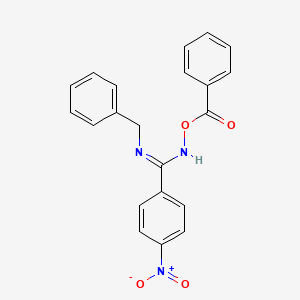![molecular formula C15H19N5O4 B5092166 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide, also known as AOE-PC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the inhibition of PARP activity, which leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have been shown to be effective in cancer treatment because cancer cells rely heavily on PARP for DNA repair, making them more sensitive to PARP inhibition than normal cells.
Biochemical and Physiological Effects:
In addition to its potential as a PARP inhibitor, this compound has also been shown to have anti-inflammatory and neuroprotective effects. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments is its high selectivity for PARP inhibition, which makes it a useful tool for studying the role of PARP in various biological processes. However, one limitation is the low solubility of the compound, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another potential direction is the study of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the reaction between 4-isopropoxybenzoyl hydrazide and ethyl 2-bromoacetate, followed by cyclization with cyanogen azide. The final product is obtained after the reaction with ammonium hydroxide. The purity of the compound can be improved through recrystallization from ethanol.
Applications De Recherche Scientifique
4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors are currently used as a treatment for certain types of cancer, and this compound has the potential to be a more effective and selective inhibitor.
Propriétés
IUPAC Name |
4-amino-N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-9(2)23-11-5-3-10(4-6-11)14(21)17-7-8-18-15(22)12-13(16)20-24-19-12/h3-6,9H,7-8H2,1-2H3,(H2,16,20)(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQIPZCUHQXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5092090.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5092098.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![N-methyl-1-(2-pyrazinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5092154.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
